REACTION_SMILES
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[CH3:26][OH:27].[CH3:9][Si:10]([O:11][C:12](=[CH2:13])[c:14]1[cH:15][cH:16][n:17][c:18]2[n:19][cH:20][cH:21][cH:22][c:23]12)([CH3:24])[CH3:25].[IH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)=[O:8]>>[CH2:11]([C:12](=[O:13])[c:14]1[cH:15][cH:16][n:17][c:18]2[n:19][cH:20][cH:21][cH:22][c:23]12)[O:27][CH3:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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C=C(O[Si](C)(C)C)c1ccnc2ncccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(O[Si](C)(C)C)c1ccnc2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[IH2]c1ccccc1
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Name
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Type
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product
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Smiles
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COCC(=O)c1ccnc2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |